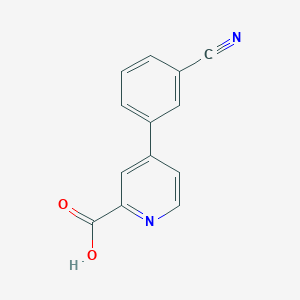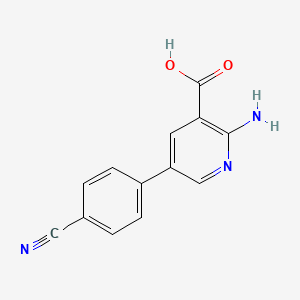
6-(2-Formylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Formylphenyl)nicotinic acid, 95% (6-FPNA) is a derivative of nicotinic acid, an essential nutrient and vitamin involved in the metabolism of carbohydrates, fatty acids, and amino acids. It is a versatile compound that has been used in a variety of scientific research applications, including its use as a ligand in receptor binding studies, as a fluorescent probe for imaging, and as a substrate for enzyme assays. 6-FPNA has a wide range of biochemical and physiological effects, making it a valuable tool for furthering scientific research. In
科学研究应用
6-(2-Formylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a ligand in receptor binding studies to measure the affinity of a receptor for a ligand. It has also been used as a fluorescent probe for imaging, as it has a strong fluorescence emission when bound to certain molecules. Furthermore, 6-(2-Formylphenyl)nicotinic acid, 95% has been used as a substrate for enzyme assays to measure the activity of enzymes.
作用机制
6-(2-Formylphenyl)nicotinic acid, 95% is a small molecule that binds to receptors, enzymes, and other molecules in the body. It binds to receptors by forming hydrogen bonds with the receptor's active site, and it binds to enzymes by forming covalent bonds with the active site. 6-(2-Formylphenyl)nicotinic acid, 95% also binds to other molecules in the body, such as lipids, proteins, and nucleic acids, by forming hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
6-(2-Formylphenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to regulate the activity of enzymes, such as protein kinases, phospholipase C, and cyclooxygenase. It has also been shown to modulate the activity of receptors, such as the muscarinic acetylcholine receptor, the serotonin receptor, and the dopamine receptor. In addition, 6-(2-Formylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
实验室实验的优点和局限性
The main advantage of using 6-(2-Formylphenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, making it a valuable tool for furthering scientific research. Furthermore, 6-(2-Formylphenyl)nicotinic acid, 95% is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. The main limitation of using 6-(2-Formylphenyl)nicotinic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
The potential future directions for 6-(2-Formylphenyl)nicotinic acid, 95% include its use as a drug target, as a biomarker for disease, and as a tool for developing new drugs. It could also be used to study the role of nicotinic acid in metabolism, as well as its role in neurological and cardiovascular diseases. Additionally, 6-(2-Formylphenyl)nicotinic acid, 95% could be used to study the mechanism of action of other small molecules and to develop novel therapeutic strategies. Finally, 6-(2-Formylphenyl)nicotinic acid, 95% could be used in combination with other compounds to create novel drug delivery systems.
合成方法
6-(2-Formylphenyl)nicotinic acid, 95% can be synthesized from commercially available 2-formylphenol and nicotinic acid. The reaction is conducted in aqueous solution at a temperature of 80-90 °C in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is typically complete within 1-2 hours. The resulting product is 6-(2-Formylphenyl)nicotinic acid, 95%, which is isolated and purified by recrystallization or column chromatography.
属性
IUPAC Name |
6-(2-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)12-6-5-9(7-14-12)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSOELZVMAWKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687012 |
Source


|
| Record name | 6-(2-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566198-41-2 |
Source


|
| Record name | 6-(2-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














